molecular formula C8H7NS B1266559 Benzo[b]thiophen-6-amine CAS No. 5339-33-3

Benzo[b]thiophen-6-amine

Cat. No. B1266559
CAS RN: 5339-33-3
M. Wt: 149.21 g/mol
InChI Key: CHKYKCBEIFLRRR-UHFFFAOYSA-N
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Patent
US07547691B2

Procedure details

A mixture of 6-bromobenzo[b]thiophene (16.0 g, 76.0 mmol), benzophenone imine (16.6 g, 91.5 mmol), tris(dibenzylidineacetone)palladium(0) (0.72 g, 0.80 mmol), 1,1′-bis(diphenylphosphino)ferrocene (1.3 g, 2.3 mmol) and sodium tert-butoxide (10.8 g, 112 mmol) in toluene is refluxed for 20 hours. The solvent is evaporated and the residue is chromatographed on silica, eluting with dichloromethane) to give the title compound (1.52 g, 11% yield).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidineacetone)palladium(0)
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.3 g
Type
catalyst
Reaction Step One
Yield
11%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:10]=1.C(=[NH:24])(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[S:7]1[CH:8]=[CH:9][C:5]2[CH:4]=[CH:3][C:2]([NH2:24])=[CH:10][C:6]1=2 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
BrC=1C=CC2=C(SC=C2)C1
Name
Quantity
16.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
tris(dibenzylidineacetone)palladium(0)
Quantity
0.72 g
Type
reactant
Smiles
Name
Quantity
10.8 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
1.3 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica
WASH
Type
WASH
Details
eluting with dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C=CC(=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 11%
YIELD: CALCULATEDPERCENTYIELD 13.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.